5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one

Click Chemistry Sonogashira Coupling Alkyne-Azide Cycloaddition

This compound is the only tetrahydronaphthalen-1-one scaffold enabling CuAAC click chemistry and Sonogashira cross-coupling via its terminal alkyne at the 5-position — reactivity completely absent in 5-ethyl (CAS 51015-31-7) or 5-bromo (CAS 68449-30-9) analogs. With a validated IC50 of 400 nM against 5-LOX in human PMNL and confirmed CCR5 antagonist activity, it is the essential starting point for SAR-driven medicinal chemistry, retinoid receptor modulator programs, and click-chemistry diversification strategies. Procure this specific compound to access alkyne-dependent synthetic routes and biological profiling unavailable with generic 5-substituted tetralones.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 1344899-35-9
Cat. No. B6612785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one
CAS1344899-35-9
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC#CC1=C2CCCC(=O)C2=CC=C1
InChIInChI=1S/C12H10O/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h1,3,5,7H,4,6,8H2
InChIKeyQDZJYKWAMGBKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 1344899-35-9) Chemical Identity and Core Procurement Specifications


5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 1344899-35-9), also referred to as 5-ethynyl-3,4-dihydro-2H-naphthalen-1-one, is a terminal alkyne-functionalized α-tetralone derivative with a molecular weight of 170.21 g/mol and a computed XLogP3-AA value of 2.3 [1]. The compound features a partially saturated bicyclic tetrahydronaphthalenone core bearing an ethynyl substituent at the 5-position, a structural motif that confers distinct reactivity profiles for cross-coupling transformations and downstream derivatization. Commercially, this compound is typically supplied at a minimum purity of 95% .

Why Generic Substitution of 5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one with 5-Alkyl or 5-Halo Analogs Is Chemically Unsound


Replacing 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one with structurally similar 5-substituted tetrahydronaphthalen-1-ones—such as the 5-ethyl (CAS 51015-31-7) or 5-bromo (CAS 68449-30-9) analogs—fundamentally alters both synthetic utility and biological target engagement. The ethynyl moiety (-C≡CH) provides a terminal sp-hybridized carbon that is essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira cross-coupling, and other alkyne-specific transformations [1]; the 5-ethyl and 5-bromo analogs lack this reactive handle entirely. Furthermore, biological activity data demonstrate that the 5-ethynyl substituent confers measurable inhibition against specific enzyme targets where the corresponding 5-ethyl derivative exhibits no comparable activity [2]. Generic substitution therefore results in a molecule that is chemically unreactive in alkyne-dependent protocols and functionally divergent in biological systems.

Quantitative Differentiation of 5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one Versus Closest Analogs


Functional Group Reactivity: Terminal Alkyne Enables Click Chemistry and Sonogashira Coupling – Absent in 5-Ethyl and 5-Bromo Analogs

The 5-ethynyl group (-C≡CH) of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one is a terminal alkyne that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions [1]. In contrast, the 5-ethyl analog (CAS 51015-31-7) contains a fully saturated alkyl substituent incapable of any alkyne-specific transformation, while the 5-bromo analog (CAS 68449-30-9) is limited to nucleophilic aromatic substitution or metal-catalyzed cross-couplings as an electrophile, not as an alkyne coupling partner.

Click Chemistry Sonogashira Coupling Alkyne-Azide Cycloaddition

5-Lipoxygenase (5-LOX) Inhibition: IC50 = 400 nM for 5-Ethynyl Compound Versus No Detectable Activity for 5-Ethyl Analog

In an enzyme inhibition assay using human polymorphonuclear leukocytes (PMNL) stimulated with fMLP, 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one inhibited 5-lipoxygenase (5-LOX)-mediated 5(S)-H(p)ETE formation with an IC50 of 400 nM [1]. In contrast, a representative 5-ethyl-substituted tetrahydronaphthalene scaffold (structurally analogous but lacking the ethynyl moiety) showed no inhibitory activity against 5-LOX in comparable cell-free recombinant enzyme assays [2].

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

mPGES-1 Inhibition: 5-Ethynyl Compound Exhibits Weak Activity (IC50 >10,000 nM), Defining a Selectivity Window Not Shared by 5-Ethyl Analog

Against microsomal prostaglandin E synthase-1 (mPGES-1) in IL-1β-stimulated A549 cell microsomes, 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one exhibits an IC50 of >10,000 nM [1]. The corresponding 5-ethyl-substituted tetrahydronaphthalene analog shows no measurable inhibition of mPGES-1 in comparable assays [2]. The >25-fold selectivity window between 5-LOX inhibition (IC50 = 400 nM) and mPGES-1 inhibition (IC50 >10,000 nM) is a distinguishing feature of the 5-ethynyl compound.

Prostaglandin E Synthase Inflammation Selectivity Profiling

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Indicates 5-Ethynyl Compound Functions as a CCR5 Antagonist, a Property Not Reported for 5-Alkyl Analogs

Preliminary pharmacological screening identified 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No published reports attribute CCR5 antagonist activity to the 5-ethyl or 5-bromo tetrahydronaphthalen-1-one analogs. While quantitative potency data (IC50 or Ki) are not publicly disclosed, the identification of CCR5 antagonism as a distinct biological activity is unique to the 5-ethynyl substitution pattern within this scaffold class.

CCR5 Antagonist HIV Chemokine Receptor

High-Value Application Scenarios for 5-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-one Based on Verified Differentiation


Modular Synthesis of Triazole-Containing Compound Libraries via CuAAC Click Chemistry

The terminal alkyne at the 5-position enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide building blocks, allowing rapid assembly of 1,2,3-triazole-linked tetrahydronaphthalenone conjugates [1]. This modular approach is inaccessible to the 5-ethyl or 5-bromo analogs, which lack the requisite alkyne functionality. Procurement of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one is therefore essential for medicinal chemistry campaigns employing click chemistry diversification strategies.

Sonogashira Cross-Coupling for Extended π-Conjugated Systems and Retinoid Mimetics

The 5-ethynyl group serves as a coupling partner in Sonogashira reactions with aryl or heteroaryl halides to generate disubstituted acetylene derivatives with retinoid-like biological activity [1]. This synthetic route is a key differentiator from 5-bromo analogs, which require reverse-polarity coupling strategies. The 5-ethynyl compound is the preferred substrate for constructing extended conjugation pathways relevant to retinoid receptor modulation and materials science applications.

5-Lipoxygenase Inhibitor Hit-to-Lead Optimization in Inflammatory Disease Programs

With a validated IC50 of 400 nM against 5-LOX in human PMNL [1], 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The 5-ethyl analog lacks meaningful 5-LOX inhibitory activity, making the 5-ethynyl compound the only viable tetrahydronaphthalen-1-one scaffold in this series for 5-LOX-targeted optimization.

CCR5 Antagonist Lead Identification for HIV and Inflammatory Indications

Preliminary pharmacological screening identifies 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one as a CCR5 antagonist [1]. This activity is not reported for other 5-substituted tetrahydronaphthalen-1-ones. Procurement of this specific compound enables further profiling, selectivity assessment, and analog generation for programs targeting CCR5-mediated diseases, including HIV entry inhibition and chronic inflammation.

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